Amosulalol hydrochloride exerts its effects by blocking both alpha- and beta-adrenoceptors. [, ] While it exhibits non-selective antagonism at beta receptors, it displays selectivity for alpha-1 adrenoceptors. [] This dual blocking action makes it a valuable tool for investigating the roles of the sympathetic nervous system and its associated receptors in various physiological and pathological processes.
Amosulalol hydrochloride undergoes extensive metabolism in various species, including rats, dogs, monkeys, and humans. [] The metabolic pathways involve:
The major metabolic pathways and the predominant metabolites vary among species. For instance, humans predominantly excrete the sulfate conjugate of a 5-hydroxy metabolite, while rats favor hydroxylation and O-demethylation. []
Identification of a Novel Metabolite: In mice, a unique metabolite, amosulalol carbamoyl glucuronide, has been identified in bile samples. [, ]
Studies in rats, dogs, and monkeys reveal that amosulalol hydrochloride exhibits a relatively short half-life, ranging from approximately 1 to 4 hours depending on the species and route of administration. [, , , ] Oral administration results in peak plasma concentrations within 0.5 to 2.7 hours. [, ] The compound demonstrates moderate systemic bioavailability, with values ranging from 22% to 66% across the tested species. [] Notably, repeated oral administration in dogs did not significantly alter the pharmacokinetic parameters, suggesting a lack of significant accumulation or enzyme induction. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6